Rubranoside a is a diarylheptanoid.

Rubranoside A is a natural product found in Alnus firma, Alnus rubra, and other organisms with data available.

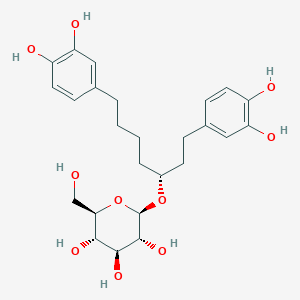

Rubranoside A

CAS No.: 211126-58-8

Cat. No.: VC4189779

Molecular Formula: C25H34O10

Molecular Weight: 494.537

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 211126-58-8 |

|---|---|

| Molecular Formula | C25H34O10 |

| Molecular Weight | 494.537 |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 |

| Standard InChI Key | LSEDQFLRUJOXDX-SBOHWPTNSA-N |

| SMILES | C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Rubranoside A belongs to the diarylheptanoid class, characterized by two aromatic rings connected by a seven-carbon chain. Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The compound’s 3D conformation reveals multiple hydroxyl groups and a glycosidic bond, which enhance its solubility in polar solvents and bioavailability .

Table 1: Key Physicochemical Properties of Rubranoside A

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₄O₁₀ |

| Molecular Weight | 494.537 g/mol |

| Topological Polar Surface Area | 180.00 Ų |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 10 |

| Rotatable Bonds | 11 |

| LogP (Predicted) | 2.10 |

The compound’s glycosylation pattern differentiates it from non-glycosylated diarylheptanoids, influencing its biological activity .

Natural Sources and Extraction Methods

Rubranoside A is predominantly extracted from the bark of Alnus species. Alnus japonica and Alnus rubra are the most studied sources, with yields optimized through solvent extraction and chromatographic purification . Ethanol-water mixtures (70–80%) are commonly used for initial extraction, followed by fractionation using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Case Study: Isolation from Alnus rubra

A 2023 study isolated Rubranoside A from Alnus rubra bark using methanol extraction and silica gel chromatography. The final purity (>95%) was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Pharmacological Activities

Antiviral Activity

Rubranoside A exhibits dose-dependent inhibition of viral proteases. In SARS-CoV protease assays, it demonstrated an IC₅₀ range of 3–44.5 µM, comparable to reference inhibitors like amentoflavone . Molecular docking studies suggest it binds to the active site of SARS-CoV-2 PLpro, disrupting viral replication .

Table 2: Antiviral Activity of Rubranoside A

| Virus Targeted | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| SARS-CoV | Protease Inhibition | 3–44.5 µM | |

| Influenza A (H1N1) | Plaque Reduction | 15.85 µM |

Anti-inflammatory Effects

Rubranoside A reduces pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting nuclear factor kappa B (NF-κB) activation. In lipopolysaccharide (LPS)-stimulated macrophages, it decreased nitric oxide (NO) production by 60% at 20 µM .

Cytotoxic and Anticancer Properties

The compound shows selective cytotoxicity against lung carcinoma cells (A549), with an IC₅₀ of 12.5 µM. Mechanistic studies indicate apoptosis induction via caspase-3 activation and Bcl-2 suppression .

Mechanistic Insights and Biochemical Pathways

Rubranoside A modulates multiple cellular targets:

-

Viral Protease Inhibition: Binds to SARS-CoV-2 PLpro, blocking viral polyprotein cleavage .

-

NF-κB Pathway Suppression: Downregulates inflammatory mediators by inhibiting IκBα phosphorylation .

-

Apoptosis Induction: Activates intrinsic apoptotic pathways in cancer cells via mitochondrial membrane depolarization .

ADMET and Pharmacokinetic Profile

Predictive ADMET studies highlight moderate intestinal absorption (77.18%) and blood-brain barrier penetration (52.50%). Rubranoside A is a substrate for P-glycoprotein, limiting its oral bioavailability. Hepatic metabolism via CYP3A4 is anticipated, with renal excretion as the primary elimination route .

Table 3: Predicted ADMET Properties

| Parameter | Value/Outcome |

|---|---|

| Human Intestinal Absorption | 77.18% |

| Blood-Brain Barrier Penetration | 52.50% |

| CYP3A4 Substrate | Yes |

| Renal Excretion | Primary Route |

Challenges and Future Directions

Despite its promising activities, Rubranoside A faces challenges in clinical translation due to:

-

Low Bioavailability: Glycosidic bonds may hinder cellular uptake.

-

Synthetic Complexity: Total synthesis requires multi-step protocols with low yields .

Future research should focus on:

-

Structural Optimization: Synthesis of analogs with improved pharmacokinetics.

-

In Vivo Efficacy Studies: Preclinical models for toxicity and dose-response evaluation.

-

Combination Therapies: Synergistic effects with existing antiviral or anticancer drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume